

In-Depth Technical Guide to (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of **(5-Methyl-1-Tritylimidazol-4-yl)Methanol**, a key intermediate in pharmaceutical synthesis. The document details available physicochemical data, outlines experimental protocols for its characterization, and presents a relevant synthetic workflow.

Core Physical and Chemical Properties

(5-Methyl-1-Tritylimidazol-4-yl)Methanol, with the CAS number 106147-84-6, is a substituted imidazole derivative. Its structural formula is C₂₄H₂₂N₂O. The presence of a bulky trityl (triphenylmethyl) protecting group on the imidazole ring significantly influences its physical properties, rendering it a stable, solid compound at room temperature.

A closely related isomer, [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-yl]methanol (CAS: 77134-74-8), for which more specific data is publicly available, exhibits a melting point of 192-193°C. [1] This suggests that **(5-Methyl-1-Tritylimidazol-4-yl)Methanol** likely has a similarly high melting point. However, specific boiling point and solubility data for the target compound are not readily available in the public domain.

Data Summary



Property	Value	Notes
Chemical Name	(5-Methyl-1-Tritylimidazol-4- yl)Methanol	
CAS Number	106147-84-6	_
Molecular Formula	C24H22N2O	_
Molecular Weight	354.45 g/mol	
Appearance	Expected to be a solid	Based on related compounds
Melting Point	Not specified	A related isomer melts at 192- 193°C[1]
Boiling Point	Not specified	Data not available
Solubility	Not specified	Data not available

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of **(5-Methyl-1-Tritylimidazol-4-yl)Methanol** are outlined below. These protocols are standard procedures for the characterization of organic compounds.

Melting Point Determination

The melting point of a solid organic compound can be determined with high precision using a capillary melting point apparatus.

Methodology:

- Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
- Heating and Observation: The sample is heated at a controlled rate. A preliminary, rapid heating can be performed to determine an approximate melting range. Subsequently, a new



sample is heated slowly (1-2°C per minute) as the temperature approaches the expected melting point.

• Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2°C).

Solubility Assessment

The solubility of **(5-Methyl-1-Tritylimidazol-4-yl)Methanol** in various solvents can be determined using the equilibrium solubility method.

Methodology:

- Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) in a sealed vial.
- Equilibration: The vials are agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.
- Concentration Analysis: The concentration of the compound in the clear supernatant or
 filtrate is determined using a suitable analytical technique, such as High-Performance Liquid
 Chromatography (HPLC) with UV detection. The solubility is then expressed in units of mass
 per volume (e.g., mg/mL).

Synthetic Workflow: Role as a Pharmaceutical Intermediate

(5-Methyl-1-Tritylimidazol-4-yl)Methanol and its analogs are valuable intermediates in the synthesis of complex pharmaceutical compounds, particularly angiotensin II receptor antagonists like Losartan. The trityl group serves as a protecting group for the imidazole nitrogen, while the methanol group provides a handle for further chemical modifications.

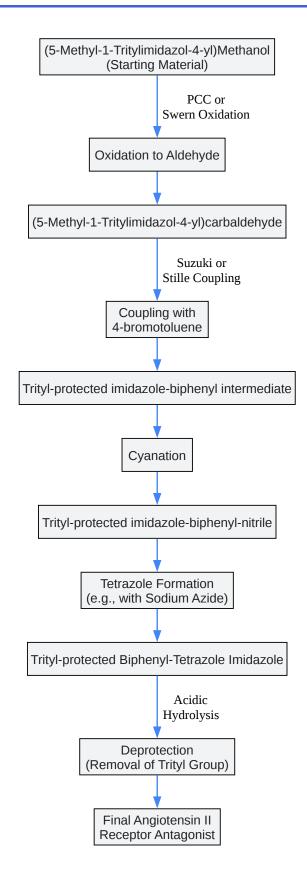


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The following diagram illustrates a generalized synthetic workflow where a trityl-protected imidazole methanol derivative is a key starting material in the synthesis of a biphenyl tetrazole compound, a common structural motif in "sartan" drugs.





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Caption: Generalized synthetic pathway for an angiotensin II receptor antagonist.



This workflow highlights the critical role of **(5-Methyl-1-Tritylimidazol-4-yl)Methanol** as a building block. The initial oxidation of the methanol group to an aldehyde allows for the subsequent coupling reaction to form the biphenyl core of the final drug molecule. The trityl group protects the imidazole nitrogen throughout these synthetic steps and is removed in the final stages to yield the active pharmaceutical ingredient.

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References

- 1. 77134-74-8 CAS MSDS ([4-(HYDROXYMETHYL)-1-TRITYL-1H-IMIDAZOL-5-YL]METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to (5-Methyl-1-Tritylimidazol-4-yl)Methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175492#5-methyl-1-tritylimidazol-4-yl-methanol-physical-characteristics]

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